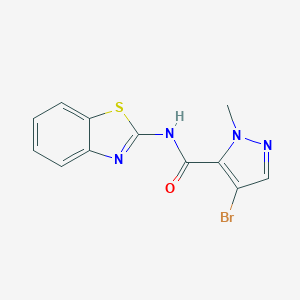
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as CTID, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CTID is a small molecule that has been synthesized through a multi-step process, and its chemical structure has been characterized using various spectroscopic techniques.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with various molecular targets in cells. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can bind to DNA and inhibit its replication, leading to cell death. Additionally, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can modulate the activity of enzymes involved in various cellular processes, such as protein synthesis and metabolism. The compound can also regulate the expression of genes involved in cell survival and death.
Biochemical and Physiological Effects
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have several biochemical and physiological effects on cells and tissues. The compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can also reduce the production of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress and inflammation. In addition, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can modulate the activity of neurotransmitters in the brain, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for specific molecular targets. The compound is also stable and can be easily synthesized in large quantities. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has some limitations, including its low solubility in water and potential toxicity at high concentrations. The compound may also exhibit off-target effects, leading to unintended physiological effects.
Future Directions
There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, including its optimization as a therapeutic agent for various diseases. The compound can be modified to improve its pharmacokinetic properties, such as solubility and bioavailability. Additionally, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can be combined with other drugs to enhance its therapeutic efficacy. Future studies can also focus on the identification of new molecular targets for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide and the elucidation of its mechanism of action. Overall, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has significant potential for the development of novel therapies for cancer, neurodegenerative diseases, and inflammation.
Synthesis Methods
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves several steps, including the preparation of the starting materials, the cyclization of the thiadiazole ring, and the subsequent functionalization of the isoindoline ring. The process requires careful control of reaction conditions and purification steps to obtain a pure product. The yield of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can be improved by optimizing the reaction parameters, such as temperature, time, and reagent concentrations.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation. The compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
properties
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide |
|---|---|
Molecular Formula |
C18H18N4O3S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C18H18N4O3S/c23-14(10-22-16(24)12-8-4-5-9-13(12)17(22)25)19-18-21-20-15(26-18)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,19,21,23) |
InChI Key |
OZHWFQYOUSBFJR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)
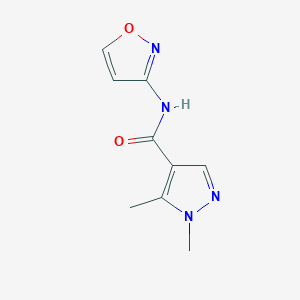
![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
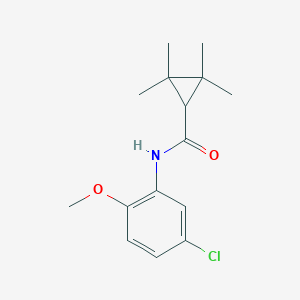
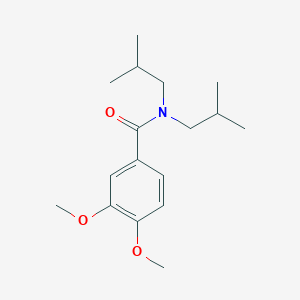
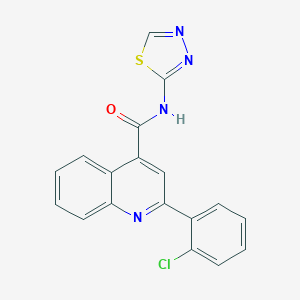
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)
